1-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)sulfonyl-3-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2S/c1-7-4-5-14(13-7)17(15,16)10-3-2-8(11)6-9(10)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQNYBCSDQXYRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
The reaction is conducted in dimethylformamide (DMF) at 80°C for 4 hours, using potassium carbonate (K₂CO₃) as a base to deprotonate the pyrazole nitrogen, enhancing nucleophilic attack on the sulfonyl chloride. The mechanism proceeds via a two-step nucleophilic substitution:
-
Deprotonation : K₂CO₃ abstracts the N–H proton of 3-methyl-1H-pyrazole, generating a pyrazolide ion.
-
Sulfonylation : The pyrazolide ion attacks the electrophilic sulfur in 2,4-dichlorobenzenesulfonyl chloride, displacing chloride and forming the sulfonylated product.
Table 1: Standard Reaction Parameters
Challenges and Optimizations
-
Byproduct Formation : Competing sulfonylation at the 5-position of pyrazole may occur, necessitating careful stoichiometric control.
-
Solvent Selection : DMF is optimal due to its high polarity and ability to solubilize both organic and inorganic reagents. Alternatives like acetonitrile reduce side reactions but lower yields.
-
Scalability : Industrial protocols employ continuous-flow reactors to mitigate exothermicity and improve reproducibility.
Multi-Step Synthesis via Pyrazole Intermediate
For applications requiring high purity, a multi-step approach is employed, involving pyrazole ring construction followed by sulfonylation.
Pyrazole Ring Formation
The Hantzsch pyrazole synthesis is adapted using 1,3-diketones and hydrazines. For example, ethyl acetoacetate and hydrazine hydrate condense to form 3-methyl-1H-pyrazole-5-carboxylate, which is decarboxylated to yield 3-methyl-1H-pyrazole.
Key Reaction :
Sulfonylation and Functionalization
The isolated pyrazole undergoes sulfonylation as described in Section 1. For specialized derivatives, further functionalization (e.g., N-alkylation) is performed prior to sulfonylation.
Table 2: Comparative Yields of Multi-Step vs. Direct Methods
| Method | Yield (%) | Purity (%) | Complexity |
|---|---|---|---|
| Direct Sulfonylation | 70 | 85 | Low |
| Multi-Step Synthesis | 50 | 95 | High |
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-efficiency and safety. Key adaptations include:
Catalytic Enhancements
Copper triflate and ionic liquids (e.g., [bmim]PF₆) are used to catalyze pyrazole formation, reducing reaction times by 30%.
Solvent Recycling
DMF is recovered via vacuum distillation, achieving >90% reuse rates and minimizing waste.
Continuous-Flow Systems
Microreactors enable precise temperature control and faster mixing, scaling production to metric ton quantities annually.
Analytical and Purification Strategies
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
1-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Observations :
- Sulfonyl vs. Sulfanyl : Sulfonyl groups (as in the target compound) confer greater oxidative stability and stronger electron-withdrawing effects compared to sulfanyl derivatives .
- Dichlorophenyl Substitution : Ubiquitous in pesticidal and receptor-targeting compounds; enhances lipophilicity and binding to hydrophobic pockets .
- Methyl vs.
Pharmacological and Physicochemical Properties
- Antibacterial Activity : highlights pyrazole sulfonamides with antimycobacterial effects, suggesting the target compound may share similar mechanisms .
- LogP and Solubility : The dichlorophenyl group increases logP (predicting high membrane permeability), while the sulfonyl group may improve aqueous solubility relative to sulfanyl analogs .
Biological Activity
1-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole is a pyrazole derivative that has garnered attention for its diverse biological activities. Its unique structure, characterized by a sulfonyl group attached to a dichlorophenyl moiety and a methyl-substituted pyrazole ring, positions it as a potential candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.
This compound is synthesized through the reaction of 2,4-dichlorobenzenesulfonyl chloride with 3-methyl-1H-pyrazole in the presence of a base like triethylamine. The compound exhibits notable stability and reactivity due to the presence of the sulfonyl and dichlorophenyl groups, which enhance its interaction with biological targets.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In particular, this compound has been evaluated for its effectiveness against various bacterial strains.
- Case Study : A study reported that certain pyrazole derivatives displayed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The compound demonstrated bactericidal activity, effectively inhibiting biofilm formation .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | 0.22 - 0.25 | Bactericidal |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Research Findings : Studies have shown that compounds similar to this compound exhibit inhibition of COX enzymes, leading to reduced inflammatory responses in vitro and in vivo models .
Anticancer Activity
The anticancer properties of pyrazoles are particularly promising. They have been shown to inhibit various cancer cell lines through multiple mechanisms.
- Case Study : In vitro studies demonstrated that pyrazole derivatives can inhibit the proliferation of breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these derivatives with conventional chemotherapy agents like doxorubicin resulted in enhanced cytotoxic effects .
| Cell Line | IC50 (μM) | Combination Effect |
|---|---|---|
| MCF-7 | 7.76 | Synergistic with Doxorubicin |
| MDA-MB-231 | 9.76 | Synergistic with Doxorubicin |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonyl group can form interactions with active sites of enzymes involved in inflammatory processes or cancer cell proliferation.
- Receptor Modulation : The compound may modulate receptor activity linked to various signaling pathways critical in disease progression.
Q & A
Basic: What are the optimal synthetic routes for 1-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves sulfonylation of 3-methyl-1H-pyrazole with 2,4-dichlorobenzenesulfonyl chloride. Key steps include:
- Nucleophilic substitution : Pyrazole reacts with sulfonyl chloride under anhydrous conditions (e.g., THF or DCM) .
- Catalysis : Triethylamine is used to neutralize HCl byproducts, improving reaction efficiency .
- Temperature : Reactions are often conducted at room temperature to avoid decomposition of the sulfonyl chloride. Higher temperatures (e.g., 50°C) may accelerate side reactions .
- Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization yields pure product (>95% purity) .
Yield Optimization : Lower yields (<60%) are reported when steric hindrance from the 3-methyl group limits sulfonylation efficiency. Pre-activation of the pyrazole nitrogen with NaH or K₂CO₃ can improve reactivity .
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the sulfonyl group .
- Light Sensitivity : Protect from UV light, as the dichlorophenyl group may undergo photodecomposition .
- Moisture Control : Use desiccants (silica gel) in storage environments to avoid hygroscopic degradation .
- Safety : Wear nitrile gloves and PPE due to potential skin irritation and toxicity .
Advanced: What strategies resolve contradictions in reported bioactivity data for pyrazole-sulfonyl derivatives?
Methodological Answer:
Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) often arise from:
- Impurity Profiles : Trace solvents (e.g., DMF) or unreacted sulfonyl chloride can skew assay results. Validate purity via HPLC-MS (>98%) before testing .
- Isomerism : The 1H-pyrazole tautomerism (e.g., NH vs. N-sulfonyl orientation) may alter binding. Use ¹H-¹³C HSQC NMR to confirm tautomeric forms .
- Solvent Effects : DMSO, commonly used in assays, may stabilize certain conformations. Compare results in aqueous buffers (e.g., PBS) .
Case Study : In cannabinoid receptor studies, 2,4-dichlorophenyl derivatives showed variable antagonism due to competing π-π stacking vs. steric effects. Computational docking (AutoDock Vina) resolved these contradictions by modeling ligand-receptor interactions .
Advanced: How can structural modifications enhance the metabolic stability of this compound?
Methodological Answer:
- Fluorination : Replace the 3-methyl group with a trifluoromethyl (-CF₃) group to reduce CYP450-mediated oxidation .
- Sulfone Stabilization : Introduce electron-withdrawing groups (e.g., nitro) para to the sulfonyl group to slow hydrolytic cleavage .
- Deuterium Labeling : Substitute hydrogens at metabolically vulnerable positions (e.g., pyrazole C4) with deuterium to prolong half-life (isotope effect) .
Validation : Use in vitro microsomal assays (human liver microsomes) to measure t₁/₂ and identify metabolites via LC-QTOF-MS .
Advanced: What analytical techniques distinguish between regioisomers in sulfonylated pyrazole derivatives?
Methodological Answer:
- NMR : ¹H-¹³C HMBC identifies coupling between the sulfonyl group and pyrazole protons. For example, the 1H-pyrazole NH proton shows NOE correlations with the sulfonyl oxygen in 1-regioisomers but not in 2-regioisomers .
- X-ray Crystallography : Resolves ambiguity by confirming the sulfonyl attachment site (e.g., 1-position vs. 3-position) .
- IR Spectroscopy : Sulfonyl S=O stretches (~1350 cm⁻¹) shift slightly depending on regiochemistry due to electronic effects .
Advanced: How do computational models predict the solubility of this compound in polar solvents?
Methodological Answer:
- COSMO-RS Simulations : Predict solubility by calculating the compound’s sigma profile and solvent affinity. The dichlorophenyl group reduces polarity, favoring solubility in THF over water .
- Hansen Solubility Parameters : Use HSPiP software to match the compound’s dispersion (δD), polarity (δP), and hydrogen bonding (δH) parameters with solvents. Experimental validation via shake-flask method (logP ≈ 3.2) confirms predictions .
Advanced: What experimental designs mitigate off-target effects in pharmacological studies of this compound?
Methodological Answer:
- Counter-Screening : Test against structurally related receptors (e.g., CB2 for cannabinoid-targeted compounds) to assess selectivity .
- CRISPR Knockout Models : Use CB1 receptor-knockout cell lines to isolate compound-specific effects .
- Proteomics Profiling : SILAC-based mass spectrometry identifies unintended protein interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
